molecular formula C31H32Br2N6O B1206450 Cain quinolinium CAS No. 42013-69-4

Cain quinolinium

Cat. No.: B1206450
CAS No.: 42013-69-4
M. Wt: 664.4 g/mol
InChI Key: OIPLMVLJMKFSDI-UHFFFAOYSA-N
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Description

Cain quinolinium is a quaternary ammonium compound derived from quinoline. It is known for its unique structural properties and has been studied for various applications in chemistry, biology, and medicine. The compound is characterized by the presence of a quinoline ring system, which is a nitrogen-containing heterocyclic aromatic compound.

Scientific Research Applications

Cain quinolinium has a wide range of applications in scientific research:

Mechanism of Action

Quinolones, which include quinolinium, act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome . The hydroxyl radical results indicate that NSC 176319, Cain’s quinolinium, exhibits selective binding to the two TT loops .

Safety and Hazards

Quinolinium dichromate, a type of quinolinium salt, is considered hazardous . It may intensify fire, cause an allergic skin reaction, and may cause cancer . It is toxic if swallowed and harmful in contact with skin .

Future Directions

Quinolinium-based fluorescent reagents have been prepared for modification of cysteine-containing peptides and proteins . These reagents have shown potential as they can inhibit Gram-positive methicillin-resistant Staphylococcus aureus, vancomycin-resistant Enterococcus and also some Gram-negative organisms and NDM-1 Escherichia coli .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cain quinolinium can be synthesized through the quaternization of quinoline. This process involves the reaction of quinoline with an alkyl halide under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Cain quinolinium undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific alkyl group, which enhances its solubility and reactivity compared to other quinolinium derivatives. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-[(6-amino-1-ethylquinolin-1-ium-4-yl)amino]-N-[4-[(1-ethylpyridin-1-ium-4-yl)amino]phenyl]benzamide;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N6O.2BrH/c1-3-36-18-15-27(16-19-36)33-24-10-12-26(13-11-24)35-31(38)22-5-8-25(9-6-22)34-29-17-20-37(4-2)30-14-7-23(32)21-28(29)30;;/h5-21H,3-4,32H2,1-2H3,(H,35,38);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPLMVLJMKFSDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC4=C5C=C(C=CC5=[N+](C=C4)CC)N.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32Br2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42013-69-4
Record name Cain quinolinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042013694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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